molecular formula C13H18O4 B1315767 Methyl 2,4-dihydroxy-6-pentylbenzoate CAS No. 58016-28-7

Methyl 2,4-dihydroxy-6-pentylbenzoate

Cat. No. B1315767
CAS RN: 58016-28-7
M. Wt: 238.28 g/mol
InChI Key: RQGAOBDPFOADCM-UHFFFAOYSA-N
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Description

Methyl 2,4-dihydroxy-6-pentylbenzoate is a chemical compound with the molecular formula C13H18O4 . It appears as a white solid . This compound is a natural product found in Lobaria scrobiculata and Lobarina scrobiculata .


Physical And Chemical Properties Analysis

Methyl 2,4-dihydroxy-6-pentylbenzoate has a molecular weight of 238.28 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 6 . The exact mass and monoisotopic mass of the compound are 238.12050905 g/mol . The topological polar surface area of the compound is 66.8 Ų . The compound has a complexity of 242 .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2,4-dihydroxy-6-pentylbenzoate, a compound of interest in chemical synthesis, has been studied for its preparation methods. Barrett, Morris, and Barton (1981) described the syntheses of this compound through condensation reactions and detailed optimized synthesis techniques. The process involved reactions such as the condensation of dimethyl sodiomalonate with pentane-2,4-dione derivatives, illustrating a method for creating this compound in a laboratory setting (Barrett, Morris, & Barton, 1981).

Antifungal and Antibacterial Properties

A study by Gianini et al. (2008) explored the antifungal and antibacterial activities of various derivatives of 2,4-dihydroxy-6-n-pentylbenzoic acid. The research found that methyl 2,4-dihydroxy-6-n-pentylbenzoate demonstrated significant antifungal activity against the fungus Cladosporium sphaerospermum. This finding highlights the potential use of this compound in developing antifungal agents (Gianini, Marques, Carvalho, & Honda, 2008).

Potential in Antimicrobial and Anthelmintic Activities

In 2020, Nugraha et al. investigated the antimicrobial and anthelmintic activities of depsides and phenols, including 2,4-dihydroxy-6-pentylbenzoate, derived from Indonesian lichen. The study found that this compound induced growth inhibition of the gram-negative bacterium Aliivibrio fischeri, suggesting its potential as an antimicrobial agent. Additionally, its structure, containing a free carboxyl group, was noted to contribute to its antimicrobial activity (Nugraha, Untari, Laub, Porzel, Franke, & Wessjohann, 2020).

Safety And Hazards

Safety data sheets suggest that exposure to Methyl 2,4-dihydroxy-6-pentylbenzoate should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . In case of accidental release, further spillage or leakage should be prevented, and the chemical should not be allowed to enter drains .

properties

IUPAC Name

methyl 2,4-dihydroxy-6-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-4-5-6-9-7-10(14)8-11(15)12(9)13(16)17-2/h7-8,14-15H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGAOBDPFOADCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552918
Record name Methyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,4-dihydroxy-6-pentylbenzoate

CAS RN

58016-28-7
Record name Methyl olivetolate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58016-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,4-dihydroxy-6-pentylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2,4-dihydroxy-6-pentylbenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.238.984
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TM Morris - 1978 - spiral.imperial.ac.uk
Two new approaches to these compounds have been investigated. The first was based on the four plus four condensation of dimethyl malonate with 4-chloropent-3-en-2-one. …
Number of citations: 2 spiral.imperial.ac.uk
AGM Barrett, TM Morris, DHR Barton - Journal of the Chemical Society …, 1980 - pubs.rsc.org
Syntheses of methyl 2,4-dihydroxy-6-methyl-(1a) and -3,6-dimethylbenzoates (1b) and methyl 2,4-dihydroxy-6-pentylbenzoate (1c) are described. Condensation reactions of dimethyl …
Number of citations: 63 pubs.rsc.org
AGM Barrett, DHR Barton - 1980 - Citeseer
Syntheses of methyl 2, 4-dihydroxy-6-methyl-(1 a) and-3, 6-dimethylbenzoates (1 b) and methyl 2, 4-dihydroxy-6-pentylbenzoate (1 c) are described. Condensation reactions of dimethyl …
Number of citations: 1 citeseerx.ist.psu.edu
T Sala, MV Sargent - Journal of the Chemical Society, Perkin …, 1981 - pubs.rsc.org
The synthesis of a number of grisa-3′,5′-diene-2′,3-diones by oxidative coupling of substituted 2,2′-dihydroxy-4-methoxybenzophenones is described. The rearrangement of …
Number of citations: 48 pubs.rsc.org
T Gülck, JK Booth, Â Carvalho… - Journal of Natural …, 2020 - ACS Publications
Phytocannabinoids are a group of plant-derived metabolites that display a wide range of psychoactive as well as health-promoting effects. The production of pharmaceutically relevant …
Number of citations: 47 pubs.acs.org
D Hurem - 2023 - macsphere.mcmaster.ca
Chapter One presents an overview of phosphorus reagents for the carbon homologations of aldehydes and ketones leading to functionalized carbonyl derivatives. Select examples are …
Number of citations: 0 macsphere.mcmaster.ca
S Abduahadi, EM Bonku, H Qin, A Odilov, F Zhu… - Available at SSRN … - papers.ssrn.com
A direct synthesis of methyl olivetolate and its homologues from cyclic diketo and diketo-ester compounds have been developed using iodine as a catalyst and potassium persulfate as …
Number of citations: 0 papers.ssrn.com

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